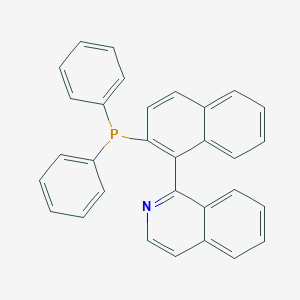

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Description

Properties

IUPAC Name |

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAIEYASUCCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318345 | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149341-34-4, 149245-03-4, 149341-33-3 | |

| Record name | (R)-QUINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149245-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149341-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Axially Chiral Biaryl Monophosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Axially chiral biaryl monophosphine ligands represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Their unique structural motif, characterized by restricted rotation around a C-C biaryl axis, creates a stable, well-defined chiral environment that is highly effective in inducing stereoselectivity. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these privileged ligands. We will dissect the causal logic behind key methodologies, including asymmetric coupling, resolution techniques, and diastereoselective approaches. Detailed, field-proven protocols and comparative analyses are presented to equip researchers with the practical knowledge required to select and execute the optimal synthetic route for their specific applications.

Introduction: The Significance of Axial Chirality in Ligand Design

The efficacy of an asymmetric catalyst is fundamentally dependent on the architecture of its chiral ligand. Axially chiral biaryl monophosphines, such as the renowned Buchwald-type and KenPhos ligands, have emerged as a privileged class due to their conformational stability and tunable steric and electronic properties.[1][2] Unlike central chirality (e.g., a stereogenic carbon), the chirality in these molecules arises from atropisomerism—hindered rotation around the biaryl single bond, which locks the molecule into non-superimposable, enantiomeric conformations.

This structural feature offers distinct advantages:

-

High Enantioselectivity: The well-defined chiral pocket created by the bulky ortho-substituents effectively shields one face of the metal center, dictating the trajectory of incoming substrates and leading to high levels of stereochemical control.[3][4]

-

Tunability: The modular nature of biaryl synthesis allows for systematic modification of the substituents on both aryl rings and the phosphorus atom, enabling fine-tuning of the ligand's properties to optimize reactivity and selectivity for a specific transformation.

-

Robustness: The rigid biaryl backbone provides thermal and chemical stability, making these ligands suitable for a wide range of reaction conditions.

The primary challenge in their synthesis lies in establishing the axial chirality with high enantiomeric purity. This guide will navigate the principal strategies developed to meet this challenge.

Core Synthetic Strategies: A Comparative Overview

The construction of axially chiral biaryl monophosphines can be broadly categorized into three main approaches. The choice of strategy is often a balance between efficiency, scalability, and the availability of starting materials.

Caption: Figure 1: Major synthetic routes to chiral biaryl ligands.

Strategy 1: Asymmetric Suzuki-Miyaura Coupling

This is arguably the most powerful and direct method for forging the chiral biaryl axis. The strategy involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral phosphine ligand.[4][5][6] The chiral ligand on the palladium center orchestrates the reductive elimination step, favoring the formation of one atropisomer over the other.

-

Causality: High enantioselectivity is achieved when there are significant steric differences between the ortho-substituents of the coupling partners.[3][4] The chiral ligand (e.g., KenPhos) creates a constrained environment around the palladium, and the sterically demanding reductive elimination proceeds through the lowest-energy transition state, which leads to the major enantiomer.[7][8]

-

Advantages: Direct, convergent, and often highly enantioselective (up to >95% ee).[9][10]

-

Challenges: Requires careful selection of a chiral ligand that is effective for the specific substrate combination. The synthesis of the initial chiral ligand itself can be a multi-step process.

Strategy 2: Dynamic Kinetic Resolution (DKR)

DKR is an elegant and highly efficient strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[11] This approach is applicable to biaryl precursors that have a low rotational barrier, allowing them to racemize under the reaction conditions.

The process involves two key components:

-

A Racemization Catalyst: This catalyst (often a ruthenium or palladium complex) continuously interconverts the (R)- and (S)-enantiomers of the starting material.[12][13]

-

A Chiral Resolving Agent/Catalyst: This component selectively reacts with only one of the rapidly interconverting enantiomers, siphoning it off into the desired product.

-

Causality: The overall efficiency hinges on the rate of racemization being faster than or comparable to the rate of the kinetic resolution step (krac > kR or kS). This ensures the substrate pool is never depleted of the reactive enantiomer.[14]

-

Advantages: Potential for quantitative yield of a single enantiomer from a racemic mixture.[11]

-

Challenges: Requires a substrate with a finely tuned rotational barrier—stable enough to be chiral but labile enough to racemize. Identifying a compatible racemization and resolution catalyst system can be non-trivial.

Strategy 3: Resolution of Racemates & Diastereoselective Synthesis

This classical approach involves synthesizing the biaryl phosphine as a racemate and then separating the enantiomers.

-

Classical Resolution: Involves reacting the racemic phosphine (often as an oxide or borane adduct to prevent air oxidation) with a chiral resolving agent to form diastereomers, which are then separated by crystallization or chromatography.

-

Diastereoselective Synthesis: This method employs a chiral auxiliary. A chiral group (e.g., derived from menthol) is attached to the phosphorus atom or one of the aryl rings.[15] This auxiliary directs the formation of the biaryl axis, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched ligand.

-

Advantages: Conceptually straightforward and can be effective when asymmetric methods fail.

-

Challenges: Classical resolution is inherently limited to a 50% maximum yield for the desired enantiomer. Diastereoselective routes require additional steps for attaching and removing the auxiliary.

Key Experimental Protocols & Workflows

A robust synthesis of a biaryl monophosphine ligand is a multi-step process. The following protocols represent a validated, generalized workflow.

Caption: Figure 2: Generalized workflow for ligand synthesis.

Protocol 1: Racemic Biaryl Synthesis via Suzuki-Miyaura Coupling

This protocol describes the non-asymmetric synthesis of a biaryl backbone, which serves as the precursor for phosphinylation.

-

Objective: To couple an aryl bromide with an arylboronic acid to form a 2,2'-disubstituted biaryl.

-

Self-Validation: Reaction progress is monitored by TLC or GC-MS until consumption of the limiting aryl bromide. The product is validated by ¹H NMR and Mass Spectrometry.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and a suitable achiral phosphine ligand such as SPhos (0.04 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous solvent (e.g., Toluene/Dioxane) and an aqueous solution of a base (e.g., 2M K₃PO₄, 3.0 eq).

-

Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Directed ortho-Lithiation (DoM) and Phosphinylation

-

Objective: To selectively deprotonate the biaryl ortho to a directing group and trap the resulting aryllithium with an electrophilic phosphorus source.

-

Causality: A directing metalation group (DMG), such as an amide or methoxy group, coordinates to the lithium base (n-BuLi or s-BuLi), delivering it to the proximal ortho-proton. This kinetically controlled deprotonation is highly regioselective.[16][17]

-

Procedure:

-

Dissolve the biaryl precursor (1.0 eq) in anhydrous THF in a flame-dried flask under Argon at -78 °C.

-

Slowly add s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. A color change to deep red or orange often indicates anion formation.

-

In a separate flask, dissolve the electrophile, such as diphenylphosphinic chloride (Ph₂P(O)Cl, 1.2 eq), in anhydrous THF.

-

Transfer the solution of the aryllithium species via cannula into the electrophile solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Perform a standard aqueous workup and purify the resulting biaryl monophosphine oxide by column chromatography.

-

Data Presentation & Comparative Analysis

The selection of a synthetic strategy is guided by metrics such as yield, enantioselectivity, and operational simplicity.

Table 1: Comparison of Core Synthetic Strategies

| Strategy | Principle | Typical Yield | Typical e.e. / d.r. | Key Advantages | Major Limitations |

| Asymmetric Coupling | Direct enantioselective C-C bond formation using a chiral catalyst.[3][7] | 70-95% | 85-99% ee | Convergent, highly efficient, atom economical. | Requires an existing, effective chiral ligand; can be substrate-specific. |

| Dynamic Kinetic Resolution | Racemization of starting material combined with selective reaction of one enantiomer.[11][12] | >90% | >95% ee | Potential for 100% theoretical yield from a racemate. | Substrate must have a suitable racemization barrier; requires compatible catalysts.[20] |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. | <50% | >99% ee (after separation) | Methodologically simple, reliable for generating highly pure material. | Inherently inefficient (loses at least 50% of material). |

| Chiral Auxiliary | Diastereoselective bond formation guided by a covalently attached chiral group.[15] | 60-80% | >95:5 d.r. | Predictable stereochemical outcome. | Requires additional steps for auxiliary attachment and removal. |

Conclusion and Future Outlook

The synthesis of axially chiral biaryl monophosphine ligands has matured significantly, with asymmetric Suzuki-Miyaura coupling and dynamic kinetic resolution emerging as the most powerful and efficient strategies.[12][21] These methods provide direct access to enantiomerically enriched products in high yields, minimizing the waste associated with classical resolutions. The choice of method ultimately depends on the specific target ligand, the availability of precursors, and the desired scale of the synthesis.

Future developments will likely focus on expanding the scope of asymmetric C-H activation to construct the biaryl axis, further improving the atom economy of these syntheses.[21] Additionally, the development of more general and robust catalyst systems that operate under milder conditions with lower catalyst loadings will continue to be a primary driver of innovation in this critical field of chemical synthesis.

References

- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent

- Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

- Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)

- Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent

- Adaptive dynamic kinetic resolution enables alteration of chiral induction with ring sizes.

- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.

- Efficient synthesis of chiral biaryls via asymmetric Suzuki-Miyaura cross-coupling of ortho-bromo aryl triflates.

- Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions.

- Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transform

- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).

- Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society.

- Enantioselective Synthesis of Axially Chiral Biaryl Monophosphine Oxides via Direct Asymmetric Suzuki Coupling and DFT Investigations of the Enantioselectivity.

- Phosphines: preparation, reactivity and applic

- Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Amin

- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations.

- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.

- Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions. Sci-Hub.

- Enantioselective Synthesis of Axially Chiral Biaryl Monophosphine Oxides via Direct Asymmetric Suzuki Coupling and DFT Investigations of the Enantioselectivity.

- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.

- General Principles of ortho-Lithiation in Arylphosphinamides.

- Architecture and synthesis of P,N-heterocyclic phosphine ligands.

- Tertiary phosphines: prepar

- Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfon

- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles.

- Directed (ortho)

- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C

- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.

- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.

- Synthesis of Monophosphine Ligands for Asymmetric Synthesis. ChemistryViews.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position | Semantic Scholar [semanticscholar.org]

- 4. Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 14. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Monophosphine Ligands for Asymmetric Synthesis - ChemistryViews [chemistryviews.org]

- 16. researchgate.net [researchgate.net]

- 17. uwindsor.ca [uwindsor.ca]

- 18. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. Adaptive dynamic kinetic resolution enables alteration of chiral induction with ring sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Enantioselective Synthesis of QUINAP Derivatives

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies for the enantioselective synthesis of QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) and its derivatives. We will delve into the core synthetic strategies, explore the mechanistic underpinnings that govern enantioselectivity, and provide detailed, actionable protocols for key transformations.

Introduction: The Significance of QUINAP in Asymmetric Catalysis

QUINAP is a highly effective P,N-ligand belonging to the class of atropisomeric biaryls. Its unique structural architecture, characterized by a C-N axis of chirality between a naphthalene and an isoquinoline ring system, has made it a privileged ligand in a wide array of transition-metal-catalyzed asymmetric reactions. The steric bulk and electronic properties of the phosphine and isoquinoline moieties create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in reactions such as hydrogenations, hydroformylations, and various coupling reactions.

The primary challenge in harnessing the full potential of QUINAP lies in its synthesis. The rotation around the C-N bond is sterically hindered, leading to stable, non-interconverting atropisomers (R)-QUINAP and (S)-QUINAP. Consequently, direct, non-selective synthesis yields a racemic mixture, necessitating either resolution or, more desirably, a direct enantioselective approach to access the pure enantiomers required for asymmetric catalysis.

Core Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure QUINAP has evolved from classical resolution techniques to more sophisticated and efficient catalytic asymmetric methods.

Classical Resolution of Racemic QUINAP

The earliest approaches relied on the resolution of racemic QUINAP. This method involves the derivatization of the phosphine moiety to a phosphine oxide, followed by reaction with a chiral resolving agent to form diastereomeric complexes that can be separated by chromatography or crystallization.

A common strategy involves the use of chiral palladium complexes. For instance, racemic QUINAP can be reacted with a chiral palladium precursor, such as (+)-di-μ-chlorobis[(R)-dimethyl(α-methylbenzyl)aminato-C2,N]dipalladium(II), to form diastereomeric palladium complexes. These complexes, differing in their physical properties, can then be separated. Subsequent decomplexation and reduction of the phosphine oxide to the phosphine yields the enantiomerically pure QUINAP. While effective, this method is often laborious, time-consuming, and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Catalytic Asymmetric Synthesis: The Modern Approach

Modern strategies focus on the direct asymmetric construction of the QUINAP scaffold, primarily through catalytic enantioselective cross-coupling reactions. These methods offer higher efficiency and atom economy compared to resolution.

A significant breakthrough in the field is the rhodium-catalyzed asymmetric arylation of 2-isoquinolylboronates with 1-iodo-2-(diphenylphosphino)naphthalene. This approach constructs the pivotal C-N biaryl axis with high enantioselectivity.

The choice of the chiral ligand for the rhodium catalyst is paramount. Chiral diene ligands have proven to be particularly effective in inducing high levels of enantioselectivity in this transformation. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the rhodium(I) complex, transmetalation with the isoquinolylboronate, and subsequent reductive elimination to furnish the QUINAP product and regenerate the active rhodium(I) catalyst. The enantioselectivity is determined during the reductive elimination step, where the chiral ligand dictates the facial selectivity of the C-N bond formation.

Palladium-catalyzed Buchwald-Hartwig amination has also been explored for the enantioselective synthesis of QUINAP. This involves the coupling of an amine (the isoquinoline nitrogen) with an aryl halide (the naphthalene backbone). The key to success in this approach is the development of highly effective chiral phosphine ligands that can control the stereochemistry of the C-N bond-forming reductive elimination step from the palladium center. While promising, achieving consistently high enantioselectivities across a broad range of substrates remains an active area of research.

Mechanistic Insights: The Origin of Enantioselectivity

The stereochemical outcome of these catalytic reactions is governed by the intricate interactions within the transition state. In the case of rhodium-catalyzed arylation, the chiral diene ligand creates a constrained environment around the metal center. The substrate molecules, the aryl iodide and the boronate, coordinate to the rhodium in a specific orientation to minimize steric clashes with the ligand. This preferred orientation directs the subsequent bond formation, leading to the preferential formation of one atropisomer over the other.

Below is a conceptual workflow illustrating the general strategy for catalytic enantioselective synthesis.

Caption: General workflow for catalytic enantioselective QUINAP synthesis.

Comparative Data of Synthetic Methods

The choice of synthetic route often depends on factors such as desired scale, available reagents, and required enantiopurity. The table below summarizes key performance indicators for different approaches.

| Method | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations |

| Classical Resolution | Chiral Palladium Complex | <50 (per enantiomer) | >99 | High enantiopurity achievable | Laborious, poor atom economy, multi-step |

| Rh-Catalyzed Asymmetric Arylation | [Rh(cod)2]BF4 / Chiral Diene Ligand | 70-95 | 90-99 | High efficiency, direct access to enantiomers | Requires specific boronate precursors |

| Pd-Catalyzed C-N Coupling | Pd(OAc)2 / Chiral Phosphine Ligand | 50-80 | 80-95 | Potentially broader substrate scope | Can be sensitive to reaction conditions |

Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is adapted from established literature and represents a reliable method for the synthesis of enantioenriched QUINAP.

Reaction: Asymmetric Suzuki-Miyaura C-N Cross-Coupling

Materials:

-

1-Iodo-2-(diphenylphosphino)naphthalene (1.0 equiv)

-

2-(Pinacolato)borylisoquinoline (1.2 equiv)

-

[Rh(cod)2]BF4 (2 mol%)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2.2 mol%)

-

Potassium Carbonate (K2CO3) (3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Anhydrous, degassed Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(cod)2]BF4 (2 mol%) and (S)-BINAP (2.2 mol%).

-

Add anhydrous, degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.

-

To this solution, add 1-iodo-2-(diphenylphosphino)naphthalene (1.0 equiv), 2-(pinacolato)borylisoquinoline (1.2 equiv), and K2CO3 (3.0 equiv).

-

Add a mixture of degassed 1,4-dioxane and water (e.g., 10:1 v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantioenriched QUINAP.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

This workflow diagram illustrates the key steps of the experimental protocol.

Caption: Step-by-step experimental workflow for QUINAP synthesis.

Conclusion and Future Outlook

The enantioselective synthesis of QUINAP and its derivatives has made significant strides, moving from classical resolution to highly efficient catalytic methods. Rhodium-catalyzed asymmetric arylation currently stands as one of the most robust and reliable methods for accessing these valuable ligands with high enantiopurity.

Future research will likely focus on several key areas:

-

Development of more active and selective catalysts: The design of new chiral ligands for rhodium, palladium, and other transition metals could lead to even higher efficiencies and broader substrate scope.

-

Greener synthetic routes: The use of more environmentally benign solvents and catalyst systems is an ongoing goal.

-

Synthesis of novel QUINAP derivatives: The modular nature of the catalytic syntheses allows for the facile introduction of different substituents on both the naphthalene and isoquinoline rings, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

The continued development of innovative synthetic methodologies will undoubtedly expand the applications of QUINAP-type ligands and contribute to the advancement of asymmetric catalysis as a whole.

References

-

Title: Asymmetric Cross-Coupling of Arylboronic Acids with Naphthyl- and Isoquinolyl- Based Electrophiles: A General and Efficient Route to Axially Chiral P,N-Ligands Source: Journal of the American Chemical Society URL: [Link]

-

Title: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines with Arylboronic Acids Source: Organic Letters URL: [Link]

-

Title: Recent advances in the synthesis of atropisomeric biaryl phosphine ligands Source: Chemical Society Reviews URL: [Link]

-

Title: The QUINAP ligand library: synthesis and application in asymmetric catalysis Source: Dalton Transactions URL: [Link]

-

Title: Synthesis of Axially Chiral Biaryl P,N-Ligands via Palladium-Catalyzed Asymmetric C–N Coupling Source: The Journal of Organic Chemistry URL: [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of QUINAP

Introduction: The Significance of QUINAP in Asymmetric Catalysis

QUINAP, an acronym for 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, stands as a cornerstone ligand in the field of asymmetric catalysis. Its unique atropisomeric chirality, arising from hindered rotation about the carbon-carbon bond connecting the naphthalene and isoquinoline rings, imparts a well-defined three-dimensional structure that is crucial for inducing enantioselectivity in a wide array of chemical transformations. The precise spatial arrangement of the phosphine and isoquinoline moieties creates a chiral pocket around a coordinated metal center, enabling the preferential formation of one enantiomer of a product over the other.

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and verify the structure and purity of QUINAP. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic data of QUINAP is paramount for ensuring the quality and consistency of catalytic systems, ultimately impacting the efficiency and stereochemical outcome of synthetic routes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this influential ligand.

Molecular Structure of QUINAP

The structural framework of QUINAP is the foundation of its chiral-directing ability. The molecule consists of a diphenylphosphino group attached to the 2-position of a naphthalene ring, which is in turn bonded at the 1-position to an isoquinoline ring. This connectivity gives rise to the atropisomerism that defines its chirality.

Caption: 2D representation of the QUINAP molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of QUINAP. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecule's connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of QUINAP is characterized by a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and the specific enantiomer being analyzed.

Table 1: Representative ¹H NMR Spectroscopic Data for QUINAP

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| [Insert specific data when available] | [e.g., d, t, m] | [e.g., 7.5] | [e.g., 1H] | [e.g., Ar-H] |

| ... | ... | ... | ... | ... |

Note: The table will be populated with specific data once it is located in a citable source. The aromatic protons of the isoquinoline, naphthalene, and diphenylphosphino groups give rise to a complex and overlapping multiplet region. Specific assignment often requires two-dimensional NMR techniques such as COSY and HSQC.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of QUINAP provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, a large number of distinct signals are expected. The chemical shifts are indicative of the type of carbon atom (aromatic, attached to heteroatoms, etc.).

Table 2: Representative ¹³C NMR Spectroscopic Data for QUINAP

| Chemical Shift (δ) ppm | Assignment |

| [Insert specific data when available] | [e.g., Ar-C] |

| ... | ... |

Note: The table will be populated with specific data once it is located in a citable source. The aromatic carbons will appear in the typical downfield region (120-150 ppm). Carbons directly attached to the phosphorus atom will exhibit coupling (J-coupling), resulting in splitting of the signal.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of QUINAP is essential for reproducibility and accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis of QUINAP.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of QUINAP, the IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as vibrations involving the P-C and C-N bonds.

Table 3: Expected FT-IR Absorption Bands for QUINAP

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1435 | Medium | P-Ph Stretch |

| ~1310 | Medium | C-N Stretch |

| 900-675 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: This table represents typical ranges for the expected functional groups. The exact peak positions can vary.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like QUINAP, the KBr (potassium bromide) pellet method is a common and reliable technique for obtaining high-quality IR spectra.

-

Sample Preparation:

-

Thoroughly grind a small amount of QUINAP (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For QUINAP, it is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of QUINAP is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Formula: C₃₁H₂₂NP

-

Molecular Weight: Approximately 439.49 g/mol

-

Expected [M+H]⁺: m/z ≈ 440.15

Table 4: Mass Spectrometry Data for QUINAP

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 440.1566 | [Insert observed data when available] |

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Fragmentation Analysis (MS/MS)

Potential Fragmentation Pathways

Caption: Generalized potential fragmentation pathways for QUINAP in MS/MS.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of QUINAP (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

-

MS/MS Analysis (Optional):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum.

-

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of QUINAP relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed structural framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and can offer insights into the molecule's stability and fragmentation. For researchers in asymmetric catalysis and drug development, a proficient understanding and application of these techniques are indispensable for ensuring the quality, purity, and, ultimately, the performance of this vital chiral ligand.

References

To be populated with specific citations for the spectroscopic data once located.

The Atropisomeric Pioneer: A Technical Guide to the Discovery and Enduring Legacy of QUINAP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Chiral Scaffold

In the ever-evolving landscape of asymmetric catalysis, the development of novel chiral ligands is paramount to unlocking new synthetic transformations and improving the enantioselectivity of existing ones. Among the pantheon of privileged ligands, QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) holds a significant place. First reported in 1993, this P,N-chelating ligand, which derives its chirality from atropisomerism, represented a departure from the C2-symmetric diphosphine ligands that dominated the field at the time.[1] Its unique steric and electronic properties, arising from the fusion of a naphthalene and an isoquinoline ring system, have enabled remarkable levels of stereocontrol in a variety of metal-catalyzed reactions. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and application of QUINAP, offering field-proven insights and detailed protocols for the modern researcher.

The Genesis of QUINAP: A Historical Perspective

The journey of QUINAP began in the early 1990s, a period of intense research into ligands for asymmetric catalysis. The initial synthesis, while groundbreaking, was a multi-step process.[1] A significant advancement in the accessibility of QUINAP came with the development of more practical synthetic and resolution methods. One such method involves the efficient resolution of racemic QUINAP using a deficiency of a chloropalladium complex derived from an enantiomerically pure amine.[1]

More recently, the advent of dynamic kinetic resolution (DKR) has provided a highly efficient and elegant route to enantiopure QUINAP and its derivatives.[2][3] This palladium-catalyzed, atroposelective C-P coupling process allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess, obviating the need for classical resolution.[2][3]

Mechanism of Action and the Art of Stereochemical Control

The efficacy of QUINAP in asymmetric catalysis stems from its rigid, C1-symmetric framework which creates a well-defined and sterically demanding chiral pocket around the metal center. This intricate three-dimensional environment dictates the facial selectivity of substrate coordination and subsequent bond-forming steps.

A prime example of QUINAP's stereochemical control is observed in the rhodium-catalyzed asymmetric hydroboration of alkenes. The proposed catalytic cycle, depicted below, illustrates the key steps involved in this transformation.

Figure 1: Proposed Catalytic Cycle for Rhodium-QUINAP Catalyzed Asymmetric Hydroboration.

The stereodetermining step is the migratory insertion of the alkene into the Rh-H bond. The chiral QUINAP ligand orchestrates the approach of the alkene to the metal center, favoring one enantiotopic face over the other. This facial bias is a direct consequence of minimizing steric interactions between the substrate and the bulky phenyl groups of the phosphine and the naphthyl and isoquinoline moieties of the ligand backbone. X-ray crystallographic studies of QUINAP-metal complexes have been instrumental in visualizing this chiral pocket and understanding the origins of enantioselectivity.

Applications in Asymmetric Catalysis: A Survey of QUINAP's Versatility

Since its inception, QUINAP has been successfully employed in a diverse array of asymmetric catalytic transformations. While its initial exploration in asymmetric cross-coupling proved less effective, it has found significant application in other areas.[4]

Rhodium-Catalyzed Asymmetric Hydroboration

One of the earliest and most successful applications of QUINAP is in the rhodium-catalyzed asymmetric hydroboration of prochiral alkenes.[1] This reaction provides a powerful method for the synthesis of chiral alcohols with high enantioselectivity. The use of QUINAP expanded the substrate scope of this reaction to include more sterically demanding alkenes compared to earlier diphosphine ligands.

| Substrate | Product | Yield (%) | ee (%) |

| Styrene | 1-Phenylethanol | 95 | 92 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | 96 | 94 |

| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 93 | 91 |

| Indene | Indan-1-ol | 90 | 96 |

Table 1: Representative Results for the Rhodium-QUINAP Catalyzed Asymmetric Hydroboration of Vinylarenes.

Other Notable Applications

Beyond hydroboration, QUINAP has demonstrated its utility in several other important catalytic reactions, including:

-

Palladium-catalyzed allylic alkylation: QUINAP has been shown to be an effective ligand in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate, proceeding via a dynamic kinetic resolution of the substrate.[4]

-

Ruthenium-catalyzed hydrogenation of ketones: Ru-QUINAP complexes have been utilized for the enantioselective hydrogenation of aromatic ketones.[4]

-

Copper-catalyzed α-alkynylation of enamines: In screening studies, QUINAP proved to be the most effective ligand for the copper-catalyzed addition of terminal alkynes to enamines, affording propargylamines in high yield and enantiomeric excess.[4]

-

Rhodium-catalyzed diboration of alkenes: The syn-addition of bis(catecholato)diboron to simple alkenes, followed by oxidation, provides a route to enantioenriched 1,2-diols with high enantioselectivity, particularly for trans- and trisubstituted alkenes.

Experimental Protocols: A Practical Guide

To facilitate the adoption of QUINAP in the modern research laboratory, detailed and reliable experimental protocols are essential. The following procedures are based on established and peer-reviewed methods.

Synthesis of (S)-QUINAP via Dynamic Kinetic Resolution

This protocol is adapted from the work of Stoltz and Virgil and provides a highly efficient route to enantiopure QUINAP.[2]

Figure 2: Workflow for the Synthesis of (S)-QUINAP via Dynamic Kinetic Resolution.

Step-by-Step Methodology:

-

Reaction Setup: Inside a nitrogen-filled glovebox, to an oven-dried vial is added the racemic bromide precursor (1.0 equiv), Pd[(o-tol)3P]2 (0.005 equiv), the chiral bis(phosphine) ligand (e.g., (S,S)-Ph-BPE, 0.0075 equiv), and n-Bu4NHSO4 (1.0 equiv). Anhydrous dioxane is then added, followed by diisopropylethylamine (DIPEA, 4.0 equiv).

-

Reaction: The vial is sealed and heated to 70 °C. A solution of diphenylphosphine (1.5 equiv) in dioxane is then added. The reaction mixture is stirred at 70 °C for 20 hours.

-

Workup: The reaction is cooled to room temperature and poured into water. The aqueous layer is extracted with a 1:1 mixture of hexanes and ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Enrichment: The resulting solid can be recrystallized from hot toluene to afford (S)-QUINAP with >99% enantiomeric excess.[1]

Representative Protocol for Rhodium-QUINAP Catalyzed Asymmetric Hydroboration of Styrene

This protocol is a general procedure based on established methods for the asymmetric hydroboration of vinylarenes.

Step-by-Step Methodology:

-

Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)2]BF4 (0.01 equiv) and (S)-QUINAP (0.011 equiv) are dissolved in anhydrous THF in a Schlenk flask. The solution is stirred at room temperature for 30 minutes.

-

Reaction: The flask is cooled to 0 °C, and styrene (1.0 equiv) is added. Catecholborane (1.2 equiv) is then added dropwise over 5 minutes. The reaction mixture is stirred at 0 °C for 4 hours.

-

Oxidation: The reaction is quenched by the slow addition of a 3 M aqueous solution of NaOH, followed by the dropwise addition of 30% H2O2 at 0 °C. The mixture is then stirred at room temperature for 3 hours.

-

Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

More than three decades after its discovery, QUINAP continues to be a relevant and powerful ligand in the arsenal of the synthetic chemist. Its unique atropisomeric scaffold provides a robust platform for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The development of more efficient and practical synthetic routes, such as dynamic kinetic resolution, has further enhanced its accessibility and utility. As the quest for ever more selective and efficient catalytic systems continues, the design of new QUINAP analogues with tailored steric and electronic properties will undoubtedly lead to the discovery of novel and transformative asymmetric methodologies. The enduring legacy of QUINAP serves as a testament to the power of innovative ligand design in advancing the frontiers of chemical synthesis.

References

-

Brown, J. M.; Hulmes, D. I.; Guiry, P. J. A practical preparation and resolution of 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline: A useful ligand for catalytic asymmetric synthesis. Org. Process Res. Dev.2003 , 7 (3), 379–384. [Link]

-

Bhat, V.; Wang, S.; Stoltz, B. M.; Virgil, S. C. Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. J. Am. Chem. Soc.2013 , 135 (45), 16829–16832. [Link]

-

Fernández, E.; Guiry, P. J.; Connole, K. P. T.; Brown, J. M. Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Acc. Chem. Res.2014 , 47 (5), 1534–1545. [Link]

-

Clayden, J.; Fletcher, S. P.; McDouall, J. J. W.; Rowbottom, S. J. M. Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution. J. Am. Chem. Soc.2009 , 131 (14), 5331–5343. [Link]

-

Trudeau, S.; Morgan, J. B.; Shrestha, M.; Morken, J. P. Rh-catalyzed enantioselective diboration of simple alkenes: reaction development and substrate scope. J. Org. Chem.2005 , 70 (23), 9538–9544. [Link]

-

Alcock, N. W.; Brown, J. M.; Hulmes, D. I. Synthesis and resolution of 1-(2-diphenylphosphino-1-naphthyl)isoquinoline; a P,N chelating ligand for asymmetric catalysis. Tetrahedron: Asymmetry1993 , 4 (4), 743-756. [Link]

-

The transition metal-catalysed hydroboration reaction. Chem. Soc. Rev., 2022 , 51, 8836-8933. [Link]

-

Metal-catalysed hydroboration. Wikipedia. [Link]

-

Bhat, V.; Wang, S.; Stoltz, B. M.; Virgil, S. C. Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution (Supporting Information). CaltechAUTHORS. [Link]

Sources

- 1. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Rh-catalyzed enantioselective diboration of simple alkenes: reaction development and substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Chiral Biaryl Monophosphine Ligands

Foreword: The Enduring Power of a Single Phosphorus Atom in Asymmetric Catalysis

In the intricate world of asymmetric catalysis, where the precise control of three-dimensional space dictates the success of a reaction, the design of chiral ligands is paramount. Among the vast and diverse families of ligands, chiral biaryl monophosphines have carved out a significant and enduring niche. Their unique combination of steric bulk, electronic tunability, and conformational rigidity, stemming from the atropisomerism of the biaryl backbone, has made them indispensable tools for a wide array of stereoselective transformations. These ligands, often associated with the pioneering work of Buchwald and others, have revolutionized fields such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with high enantiopurity, a critical requirement in drug development and materials science.

This guide is intended for researchers, scientists, and professionals in drug development who seek not just a collection of synthetic procedures, but a deeper understanding of the principles that govern the synthesis and application of these remarkable ligands. We will delve into the core strategies for their construction, from the elegant logic of atroposelective cross-coupling to the clever exploitation of dynamic kinetic resolution. Each section is designed to provide not only the "how" but, more importantly, the "why" – the causal relationships between ligand structure, synthetic methodology, and catalytic performance. Our aim is to equip you with the knowledge to not only replicate these syntheses but to innovate and adapt them to your specific research challenges.

I. Strategic Pillars for the Synthesis of Chiral Biaryl Monophosphines

The construction of a chiral biaryl monophosphine ligand is a tale of two key challenges: the creation of the sterically hindered biaryl axis with a defined and stable chirality, and the introduction of the crucial phosphine moiety. The following strategies represent the cornerstones of modern synthetic efforts in this field.

Atroposelective Cross-Coupling Reactions: Forging the Chiral Axis with Precision

The most direct and conceptually elegant approach to chiral biaryl monophosphines is the asymmetric construction of the biaryl backbone itself. The palladium-catalyzed Suzuki-Miyaura coupling reaction has emerged as a particularly powerful tool in this regard.[1][2][3][4] The core principle is to employ a chiral palladium catalyst to control the stereochemical outcome of the C-C bond formation between two aryl partners, leading to an enantiomerically enriched biaryl product.

The success of this strategy hinges on the design of the chiral ligand that directs the palladium catalyst. Interestingly, in a somewhat recursive fashion, existing chiral phosphine ligands are often employed to synthesize new ones. The choice of ligand is critical, as it must effectively differentiate between the two prochiral faces of the substrates during the key bond-forming step.

Causality in Action: The Role of the Chiral Ligand in Asymmetric Suzuki-Miyaura Coupling

The enantioselectivity of the asymmetric Suzuki-Miyaura coupling is determined by the steric and electronic interactions within the transition state of the reductive elimination step. A well-designed chiral ligand creates a constrained chiral pocket around the palladium center. This pocket forces the two coupling partners to adopt a specific orientation, favoring the formation of one atropisomer over the other. For instance, ligands like KenPhos have demonstrated remarkable efficacy in this transformation.[5] Computational studies have suggested that non-covalent interactions, such as π-π stacking between the coupling partners within the chiral environment of the catalyst, can significantly influence the enantioselectivity.[2]

Diagram 1: Asymmetric Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the atroposelective synthesis of biaryl precursors.

Dynamic Kinetic Resolution: Intercepting a Racemizing Mixture

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of chiral compounds from racemic starting materials that can rapidly interconvert between their enantiomers.[5][6][7][8][9][10][11] In the context of biaryl synthesis, this approach is particularly well-suited for substrates that have a low barrier to rotation around the biaryl axis, allowing them to racemize under the reaction conditions.

The process involves the use of a chiral catalyst that selectively reacts with one enantiomer of the rapidly equilibrating racemic mixture. As the reactive enantiomer is consumed, the equilibrium shifts to replenish it, eventually converting the entire starting material into a single, enantiomerically pure product.

A Case Study: Peptide-Catalyzed Asymmetric Bromination

A notable example of DKR in biaryl synthesis is the use of a tripeptide-derived small molecule catalyst for the atropisomer-selective bromination of a racemic biaryl substrate.[7][9][10] The chiral catalyst creates a specific binding pocket that preferentially accommodates one atropisomer, leading to its selective bromination. The unreacted enantiomer, being in dynamic equilibrium with the reactive one, is continuously converted to the favored form and subsequently brominated, leading to a high yield of the desired enantiomerically enriched product.

Diagram 2: Principle of Dynamic Kinetic Resolution

Caption: Schematic representation of dynamic kinetic resolution (DKR).

II. Experimental Protocols: From Benchtop to Catalyst

This section provides detailed, step-by-step methodologies for the synthesis of representative chiral biaryl monophosphine ligands. The selection of these examples is intended to illustrate the practical application of the strategies discussed above.

Protocol 1: Synthesis of RuPhos (A Buchwald-Type Ligand)

RuPhos is a highly effective and widely used ligand in palladium-catalyzed cross-coupling reactions. Its synthesis is a classic example of a modular approach involving the formation of the biaryl backbone followed by phosphination.[12][13][14][15]

Step 1: Synthesis of 2-Bromo-2',6'-diisopropoxybiphenyl

-

To an oven-dried round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diisopropoxybenzene (1.1 equivalents) and dry hexane.

-

Cool the solution to 0 °C and add n-butyllithium (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

In a separate flask, prepare a solution of 2-bromochlorobenzene (1.0 equivalent) in dry THF.

-

Cool the solution of the lithiated diisopropoxybenzene to -78 °C and slowly add the solution of 2-bromochlorobenzene.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-2',6'-diisopropoxybiphenyl.

Step 2: Synthesis of RuPhos

-

To an oven-dried round-bottomed flask under an inert atmosphere, add the 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) and dry THF.

-

Cool the solution to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

-

Slowly add chlorodicyclohexylphosphine (1.0 equivalent) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield RuPhos.

Protocol 2: Synthesis of a P-Chiral Biaryl Monophosphine via Dynamic Kinetic Resolution

This protocol is a generalized representation of a dynamic kinetic resolution approach to synthesize a chiral biaryl monophosphine oxide, which can then be reduced to the corresponding phosphine.

Step 1: Racemic Biaryl Phosphine Oxide Synthesis

-

Synthesize the racemic biaryl phosphine oxide precursor using standard cross-coupling methods (e.g., Suzuki-Miyaura coupling of a phosphine oxide-containing aryl halide with an arylboronic acid). Ensure that the resulting biaryl has a sufficiently low rotational barrier to allow for racemization under the DKR conditions.

Step 2: Dynamic Kinetic Resolution

-

In a reaction vessel, dissolve the racemic biaryl phosphine oxide (1.0 equivalent) in a suitable solvent.

-

Add the chiral catalyst (e.g., a chiral phosphoric acid, 0.1 equivalents).[12][13][15]

-

Add the acylating agent (e.g., an acid anhydride, 1.5 equivalents).

-

Stir the reaction at the appropriate temperature until full conversion of the starting material is observed by TLC or HPLC.

-

Purify the enantioenriched acylated product by flash column chromatography.

Step 3: Reduction to the Chiral Phosphine

-

Dissolve the enantioenriched biaryl phosphine oxide in an appropriate solvent (e.g., toluene).

-

Add a reducing agent, such as trichlorosilane (HSiCl₃), and stir at elevated temperature.

-

Monitor the reaction by ³¹P NMR until complete conversion is observed.

-

Carefully quench the reaction and work up to isolate the chiral biaryl monophosphine.

III. Characterization of Chiral Biaryl Monophosphine Ligands

The unambiguous characterization of chiral biaryl monophosphine ligands is crucial to ensure their purity and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the ligand, ensuring that the correct biaryl backbone and phosphine substituents are present.

-

³¹P NMR: This is a particularly powerful tool for characterizing phosphine ligands.[16][17][18][19] The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. A single sharp peak in the proton-decoupled ³¹P NMR spectrum is indicative of a pure phosphine ligand. The presence of a corresponding phosphine oxide can be identified by a downfield shift in the spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[20][21][22][23][24] By using a chiral stationary phase, the two enantiomers of the biaryl monophosphine can be separated and their relative amounts quantified.

Typical Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective.

-

Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for normal-phase separations.

-

Detection: UV detection at a wavelength where the biaryl system absorbs is typically used.

IV. Performance in Asymmetric Catalysis: A Comparative Overview

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Chiral biaryl monophosphines have demonstrated exceptional efficacy in a range of transformations, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Performance of Representative Chiral Biaryl Monophosphine Ligands in Asymmetric Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Arylboronic Acid | Product ee (%) | Yield (%) | Reference |

| (S)-KenPhos | 1-bromo-2-naphthyl-phosphonate | 2-methylphenylboronic acid | 92 | 85 | [5] |

| P-Chiral Ligand | 2-bromobenzamide | 1-naphthylboronic acid | 96 | 90 | [1][2][3] |

| JagPhos I | 2-bromo-6-methylpyridine | 2-methoxyphenylboronic acid | 88 | 75 | [25] |

Table 2: Performance of Buchwald-Type Ligands in C-N Cross-Coupling Reactions

| Ligand | Aryl Halide | Amine | Product Yield (%) | Catalyst Loading (mol%) | Reference |

| RuPhos | 4-chlorotoluene | Morpholine | 98 | 1 | [26] |

| XPhos | 4-chlorotoluene | Aniline | 95 | 1 | [26] |

| SPhos | 4-chloroanisole | Benzylamine | 99 | 0.5 | [26] |

Expert Insights on Ligand Selection:

The choice of ligand is highly dependent on the specific substrates and reaction type. For sterically demanding Suzuki-Miyaura couplings, ligands with large, rigid backbones like KenPhos often provide high enantioselectivity.[5] In C-N coupling reactions, the electronic properties of the ligand play a more significant role. Electron-rich ligands like RuPhos and SPhos are generally more effective for the coupling of less reactive aryl chlorides.[26] The modular nature of the Buchwald-type ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a given transformation.

V. Conclusion and Future Outlook

The synthesis of chiral biaryl monophosphine ligands remains a vibrant and evolving field of research. The development of more efficient and versatile synthetic methodologies, particularly those that allow for the rapid generation of ligand libraries, will continue to be a major focus. As our understanding of the subtle interplay between ligand structure and catalytic activity deepens, we can expect the design of even more powerful and selective catalysts for a wider range of asymmetric transformations. The principles and protocols outlined in this guide provide a solid foundation for both understanding and contributing to this exciting area of chemical science.

VI. References

-

Chiral Phosphoric Acid-Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines. Hep Journals. [Link]

-

Chiral Phosphoric Acid‐Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines. ResearchGate. [Link]

-

Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C-P bond cleavage. National Institutes of Health. [Link]

-

Chiral Phosphoric Acid‐Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines. OUCI. [Link]

-

Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]

-

Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Royal Society of Chemistry. [Link]

-

Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. National Institutes of Health. [Link]

-

Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]

-

Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. National Institutes of Health. [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

-

Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. PubMed. [Link]

-

Efficient Synthesis of P-Chiral Biaryl Phosphonates by Stereoselective Intramolecular Cyclization. ResearchGate. [Link]

-

Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PubMed Central. [Link]

-

Asymmetric Synthesis of Biaryl Diols via Dynamic Kinetic Resolution. ResearchGate. [Link]

-

Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PubMed Central. [Link]

-

Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. ResearchGate. [Link]

-

Dynamic Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation of Atropisomers. University of Bristol Research Portal. [Link]

-

Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PubMed Central. [Link]

-

Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. ACS Publications. [Link]

-

Chiral Phosphines Synthesis. synthesis.com. [Link]

-

Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. National Institutes of Health. [Link]

-

Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. National Institutes of Health. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

-

ChemInform Abstract: Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki—Miyaura Coupling Reactions. Sci-Hub. [Link]

-

31 Phosphorus NMR. nmr-analysis.com. [Link]

-

Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ResearchGate. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. prolekare.cz. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. [Link]

-

New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations. National Institutes of Health. [Link]

-

Enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines. PubMed Central. [Link]

-

Asymmetric alkyl-alkyl coupling between electron-deficient and unactivated alkenes to access α-chiral phosphines by Ni catalysis. PubMed Central. [Link]

Sources

- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]

- 3. Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. Chiral Phosphoric Acid-Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines [journal.hep.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C-P bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Phosphoric Acid‐Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines [ouci.dntb.gov.ua]

- 16. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. csfarmacie.cz [csfarmacie.cz]

- 23. phx.phenomenex.com [phx.phenomenex.com]

- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 25. researchgate.net [researchgate.net]

- 26. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: From Ligand Synthesis to In Silico Strategy

An In-Depth Technical Guide to the Computational Analysis of QUINAP and its Analogues

The discovery of 1-(2-diphenylphosphino-1-naphthyl)isoquinoline, ubiquitously known as QUINAP, marked a significant milestone in asymmetric catalysis.[1][2] As a pioneering P,N-ligand, its rigid, chiral backbone, a consequence of hindered rotation around the C-N biaryl axis, proved exceptionally effective for inducing stereoselectivity in a variety of metal-catalyzed reactions.[1][3] However, the journey from a promising ligand to an optimized catalyst is rarely linear. It involves painstaking synthetic modifications and screening, a process that is both time-consuming and resource-intensive. This is where computational chemistry emerges not merely as an analytical tool, but as a predictive and guiding force.

This guide is structured from the perspective of a senior application scientist, moving beyond rote procedural descriptions to illuminate the causality behind computational choices. We will explore how density functional theory (DFT), time-dependent DFT (TD-DFT), and molecular docking are synergistically applied to dissect the structural, electronic, and reactive properties of QUINAP and its derivatives. The protocols herein are designed to be self-validating, providing a logical framework for researchers to probe atropisomeric systems, understand catalytic mechanisms at a quantum-mechanical level, and rationally design the next generation of high-performance ligands.

Part 1: The Quantum Mechanical Lens on Atropisomerism and Structure

At the heart of QUINAP's function is its atropisomerism—a form of axial chirality arising from restricted rotation about a single bond.[4][5] The stability of these enantiomers is dictated by the rotational energy barrier. Computationally, we can precisely model this fundamental property, providing insights that are often difficult to capture experimentally.

Conformational Stability and Rotational Barrier Analysis